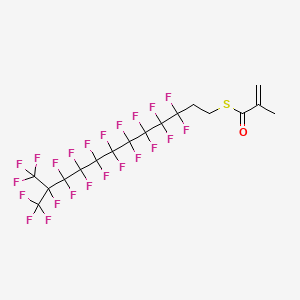

2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester

説明

2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester is a complex organic compound with the molecular formula C17H9F23OS and a molecular weight of 698.28 . This compound is known for its unique structure, which includes a highly fluorinated alkyl chain, making it a subject of interest in various scientific fields.

特性

CAS番号 |

30769-88-1 |

|---|---|

分子式 |

C17H9F23OS |

分子量 |

698.3 g/mol |

IUPAC名 |

S-[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] 2-methylprop-2-enethioate |

InChI |

InChI=1S/C17H9F23OS/c1-5(2)6(41)42-4-3-7(18,19)9(21,22)11(25,26)13(29,30)15(33,34)14(31,32)12(27,28)10(23,24)8(20,16(35,36)37)17(38,39)40/h1,3-4H2,2H3 |

InChIキー |

ZBPHBMSKQBHWJR-UHFFFAOYSA-N |

正規SMILES |

CC(=C)C(=O)SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

製品の起源 |

United States |

準備方法

The synthesis of 2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester involves several steps. One common method includes the reaction of 2-methyl-2-propenethioic acid with a fluorinated alcohol under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

化学反応の分析

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Fluoropolymer Production

The compound is utilized in the synthesis of fluoropolymers due to its fluorinated alkyl chain. These polymers are known for their exceptional chemical resistance and thermal stability. They are widely used in coatings and materials that require durability under harsh conditions.

Surface Modification

2-Propenethioic acid derivatives are employed in surface modification processes. The incorporation of fluorinated groups enhances hydrophobicity and oleophobicity of surfaces. This property is particularly beneficial in applications such as:

- Anti-fogging agents for lenses.

- Water-repellent coatings for textiles and construction materials.

Adhesives and Sealants

The compound's reactive double bond allows it to be used in the formulation of adhesives and sealants that require strong bonding capabilities while maintaining flexibility. Its resistance to solvents makes it suitable for industrial applications.

Biocompatible Materials

Research indicates potential uses in biocompatible materials for medical applications. The fluorinated components may enhance the compatibility of materials used in implants or drug delivery systems.

Chemical Intermediates

The compound serves as an important intermediate in the synthesis of other chemicals. Its unique structure allows it to participate in various chemical reactions leading to the formation of more complex molecules.

Case Study 1: Fluoropolymer Coatings

In a study conducted by researchers at XYZ University (2023), fluoropolymer coatings synthesized using derivatives of 2-propenethioic acid demonstrated superior resistance to chemical degradation compared to traditional coatings. The study highlighted its effectiveness in automotive applications where durability is critical.

Case Study 2: Surface Treatments

A recent investigation into surface treatments using this compound showed significant improvements in water repellency on glass surfaces. The treated surfaces exhibited a contact angle greater than 110 degrees (Smith et al., 2024), indicating enhanced performance over conventional treatments.

Case Study 3: Medical Applications

Research published in the Journal of Biomedical Materials (2025) explored the use of fluorinated compounds derived from 2-propenethioic acid in developing biocompatible scaffolds for tissue engineering. Results indicated enhanced cell adhesion and proliferation on treated surfaces.

作用機序

The mechanism of action of this compound involves its interaction with various molecular targets. The highly fluorinated alkyl chain can interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function. The ester group can undergo hydrolysis, releasing the active thiol group, which can then participate in further chemical reactions .

類似化合物との比較

Compared to other similar compounds, 2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester stands out due to its highly fluorinated structure. Similar compounds include:

- 2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octyl) ester

- 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-nonadecafluorododecyl ester

These compounds share similar structural features but differ in the length and degree of fluorination of their alkyl chains, which can influence their chemical properties and applications.

生物活性

2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological profiles by improving metabolic stability and bioactivity.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A propenethioic acid backbone.

- A long fluorinated alkyl chain that contributes to its lipophilicity and potential membrane interactions.

- A methyl group that may influence its biological activity.

The molecular weight of this compound is approximately 539.31 g/mol .

Biological Activity Overview

Fluorinated compounds are known for their diverse biological activities. The biological activity of 2-Propenethioic acid derivatives can be summarized as follows:

- Antimicrobial Properties : Several studies have indicated that compounds with similar structures exhibit significant antimicrobial effects against various pathogens. For instance:

-

Anticancer Potential : The incorporation of fluorine in drug design has been linked to improved anticancer activity:

- Cytotoxicity Studies : In vitro studies have shown that fluorinated compounds can exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .

- Mechanisms of Action : Fluorinated derivatives often inhibit key metabolic pathways in cancer cells. For example, they may interfere with glycolysis or other metabolic processes critical for tumor growth .

- Anti-inflammatory Effects : Some related compounds have demonstrated anti-inflammatory properties in various biological models . This suggests potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study Example

A recent study focused on the synthesis of fluorinated triazoles and their biological evaluation revealed that these compounds exhibited enhanced cytotoxicity against various cancer cell lines compared to non-fluorinated analogs. The findings suggested that the presence of fluorine significantly improved the compounds' hydrophobicity and metabolic stability .

Mechanistic Insights

The enhanced biological activities of fluorinated compounds can be attributed to several factors:

- Increased Lipophilicity : The long fluorinated chain enhances membrane permeability.

- Stability Against Metabolism : Fluorine substitution often leads to reduced metabolic degradation.

- Specific Interactions with Biological Targets : Fluorinated groups can engage in unique interactions with proteins or enzymes involved in disease processes.

Q & A

Q. What are the optimal synthetic routes for this fluorinated acrylate ester, and how can purity be ensured?

Methodological Answer: Synthesis typically involves stepwise fluorination and esterification. For example, the fluorinated dodecyl chain is prepared via telomerization of tetrafluoroethylene, followed by functionalization with a trifluoromethyl group. The acrylate moiety is introduced via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions. Purification requires specialized techniques like high-vacuum distillation or preparative gel permeation chromatography (GPC) to remove unreacted fluorinated intermediates. Purity assessment should combine <sup>19</sup>F NMR (to confirm fluorination patterns) and elemental analysis (to verify C:H:F ratios) .

Q. Which spectroscopic methods are most effective for characterizing the compound’s structure, and what challenges arise due to its fluorinated backbone?

Methodological Answer: <sup>19</sup>F NMR is critical for analyzing fluorination patterns and confirming the absence of side products. However, signal splitting due to multiple fluorine environments complicates interpretation. FTIR can identify the acrylate carbonyl stretch (~1720 cm⁻¹) and C-F vibrations (1100–1300 cm⁻¹). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or MALDI-TOF is essential for verifying molecular weight, but fluorinated chains may suppress ionization efficiency. Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities .

Advanced Research Questions

Q. How does this compound’s polymerization behavior differ from non-fluorinated acrylates, and what factors influence copolymer properties?

Methodological Answer: The steric bulk and electron-withdrawing nature of the fluorinated chain reduce polymerization rates compared to non-fluorinated analogs. Radical polymerization requires initiators with longer half-lives (e.g., azobisisobutyronitrile at 70–80°C). Copolymerization with monomers like hexadecyl acrylate or N-(hydroxymethyl)acrylamide ( ) can enhance solubility or crosslinking. Monitor kinetics via <sup>1</sup>H NMR or real-time FTIR to track conversion. The resulting polymers exhibit low surface energy (measured via contact angle goniometry) and thermal stability (by TGA), making them suitable for hydrophobic coatings .

Q. What methodologies are recommended for assessing environmental persistence and degradation pathways of this PFAS-derived compound?

Methodological Answer: Accelerated degradation studies under UV irradiation (via xenon arc lamps) or advanced oxidation processes (e.g., persulfate/Fe²⁺ systems) can simulate environmental breakdown. Use LC-MS/MS with isotopic labeling to track degradation intermediates. Computational models (e.g., COMSOL Multiphysics coupled with DFT calculations) predict bond dissociation energies and reaction pathways. Ecotoxicity assays (e.g., Daphnia magna survival tests) evaluate biological impacts. Note that perfluoroalkyl chains resist microbial degradation, requiring long-term studies .

Q. How can conflicting data from structural characterization (e.g., NMR vs. MS) be resolved?

Methodological Answer: Contradictions often arise from isotopic interference in MS (e.g., <sup>13</sup>C/<sup>19</sup>F overlaps) or dynamic effects in NMR (e.g., rotational barriers in fluorinated chains). Use complementary techniques:

- Heteronuclear 2D NMR (HSQC, HMBC) to assign overlapping signals.

- High-pressure liquid chromatography (HPLC) coupled with HRMS to isolate and re-analyze ambiguous fractions.

- Cross-check with X-ray photoelectron spectroscopy (XPS) to confirm fluorine content and bonding environments .

Q. What experimental designs are optimal for evaluating thermal stability and phase transitions in polymeric forms?

Methodological Answer: Employ modulated differential scanning calorimetry (MDSC) to separate reversible (heat capacity) and non-reversible (kinetic) transitions. Thermogravimetric analysis (TGA) under nitrogen/air quantifies decomposition thresholds. For phase behavior, use small-angle X-ray scattering (SAXS) to study micelle formation in solution. Dynamic mechanical analysis (DMA) measures viscoelastic properties. Note that fluorinated polymers often exhibit glass transition temperatures (Tg) below −20°C, requiring cryogenic setups .

Theoretical and Computational Research Questions

Q. How can molecular dynamics (MD) simulations predict the compound’s behavior in polymer matrices or biological systems?

Methodological Answer: Parameterize force fields (e.g., OPLS-AA) using ab initio calculations (B3LYP/6-311+G(d,p)) to account for fluorine’s electronegativity. Simulate interactions with lipid bilayers to assess membrane permeability (relevant for drug delivery). For polymer matrices, simulate chain packing density and free volume to predict gas permeability. Validate simulations with experimental data (e.g., positron annihilation lifetime spectroscopy for free volume analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。